1,2-Bis(dimethoxyphosphoryl)benzene
Overview
Description
1,2-Bis(dimethoxyphosphoryl)benzene is an organophosphorus compound with the molecular formula C10H16O6P2. It is also known by its IUPAC name, dimethyl [2-(dimethoxyphosphoryl)phenyl]phosphonate. This compound is characterized by the presence of two dimethoxyphosphoryl groups attached to a benzene ring, making it a valuable reagent in various chemical syntheses .
Scientific Research Applications
1,2-Bis(dimethoxyphosphoryl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and ligands for catalysis.
Biology: The compound is explored for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of flame retardants and plasticizers
Safety and Hazards
Future Directions
While specific future directions for 1,2-Bis(dimethoxyphosphoryl)benzene were not found in the search results, it is part of the Alfa Aesar product portfolio, which has transitioned to the Thermo Scientific Chemicals brand . This suggests that it may continue to be used in research and industrial applications.
Mechanism of Action
Target of Action
This compound is a chemical intermediate, and its specific biological targets may depend on the context of its use .
Mode of Action
As a phosphorus-containing compound, it may interact with biological systems through phosphorylation or dephosphorylation processes, which are key regulatory mechanisms in cells .
Biochemical Pathways
Phosphorus-containing compounds often play roles in energy transfer, signal transduction, and other cellular processes .
Pharmacokinetics
Its bioavailability would depend on these factors, as well as on the specific route of administration .
Result of Action
As a chemical intermediate, its effects would likely depend on the specific context of its use .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 1,2-Bis(dimethoxyphosphoryl)benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(dimethoxyphosphoryl)benzene can be synthesized through the reaction of 1,2-dibromobenzene with trimethyl phosphite. The reaction typically occurs under reflux conditions in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dimethoxyphosphoryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Nitro and halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl 1,2-phenylenediphosphonate
- 1,2-Bis(diphenylphosphino)benzene
Uniqueness
1,2-Bis(dimethoxyphosphoryl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and coordination properties. Compared to similar compounds, it offers enhanced stability and versatility in forming complexes with metal ions, making it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
1,2-bis(dimethoxyphosphoryl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6P2/c1-13-17(11,14-2)9-7-5-6-8-10(9)18(12,15-3)16-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKTVDDATWNXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1P(=O)(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369772 | |
Record name | 1,2-bis(dimethoxyphosphoryl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15104-46-8 | |
Record name | 1,2-bis(dimethoxyphosphoryl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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